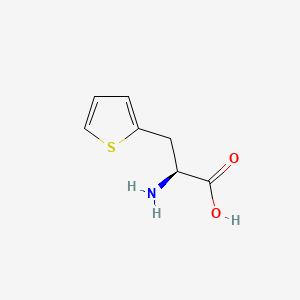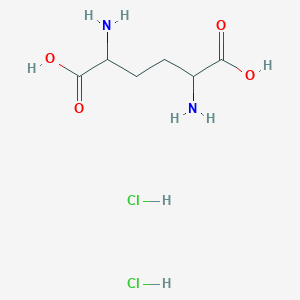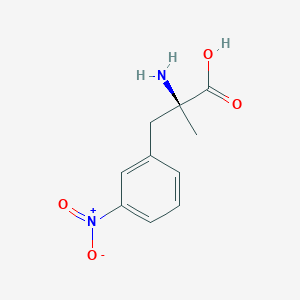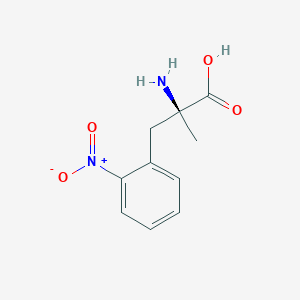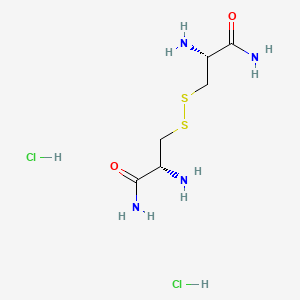
H-Trp(boc)-otbu hcl
Descripción general
Descripción
H-Trp(boc)-otbu hcl is a chemical compound that has gained significant attention in scientific research. It is a protected form of tryptophan, an essential amino acid that plays a vital role in protein synthesis, neurotransmitter regulation, and immune system function.
Aplicaciones Científicas De Investigación
Cardioprotective Agent : A study showed that a novel tetrapeptide derivative containing Boc-Trp-OtBu, named PEP1261, demonstrated effectiveness in vivo against isoproterenol hydrochloride-induced myocardial necrosis in rats. It effectively decreased serum marker enzyme levels and restored electrocardiographic changes towards normalcy, indicating its potential as a cardioprotective agent (Manikandan et al., 2002).
Opioid Receptor Antagonist : BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) is a highly delta-opioid receptor-selective competitive antagonist, demonstrating a high selectivity ratio against mu- and kappa-opioid receptors. This indicates its potential use in opioid receptor studies and possibly in the development of opioid antagonists (Rónai et al., 1995).
Peptide Synthesis : A study evaluating peptide synthesis in different laboratories highlighted the use of Boc-Trp-OtBu in peptide assembly. It was noted that Boc chemistry was used in 28% of the peptide syntheses, indicating the relevance of Boc-Trp-OtBu in peptide synthesis methodologies (Fields et al., 1993).
Protein Modification Studies : In a study investigating oxidative modification of tryptophan residues exposed to peroxynitrite, Boc-Trp was used as a model. The study identified major degradation products of the Trp residue, contributing to understanding protein modifications under oxidative stress (Kato et al., 1997).
Solid-Phase Synthesis of Peptides : A study on the solid-phase synthesis of cyclic RGD peptides under controlled microwave heating employed Boc-Trp-OtBu in the synthesis process. This method was shown to be efficient and of high purity, demonstrating the utility of Boc-Trp-OtBu in peptide synthesis (Yamada et al., 2012).
Isotopic Labeling of Amino Acids : Boc-Trp-OtBu was used in a method for selective isotopic labeling of carboxylic acids. This efficient approach is compatible with standard protecting groups and provides a means to label amino acids with stable oxygen isotopes, useful in various biochemical studies (Seyfried et al., 2010).
Propiedades
IUPAC Name |
tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHLJIUNJBOEDW-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Trp(boc)-otbu hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





